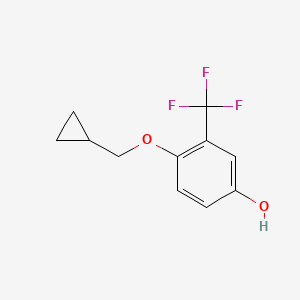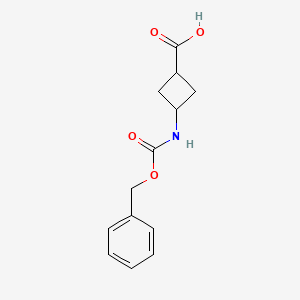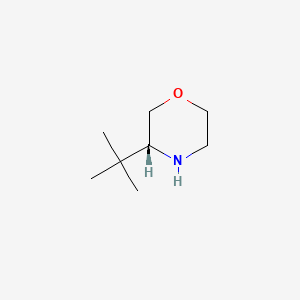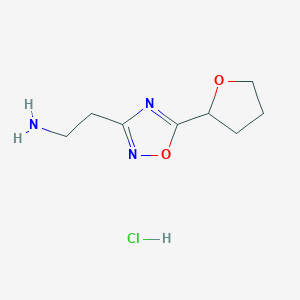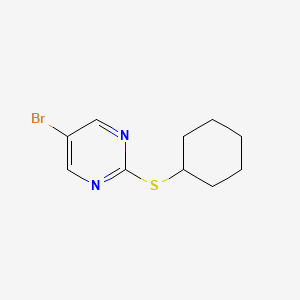
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a 1,3,2-dioxaborolane structure are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be handled under normal laboratory conditions .
Synthesis Analysis
The synthesis of these compounds often involves borylation reactions . For example, a compound with a similar structure, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, has been synthesized through Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as FT-IR, NMR spectroscopy, and mass spectroscopy . X-ray diffraction can also be used to study the crystal structure .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a melting point of 49.0 to 53.0 °C and is soluble in methanol .Applications De Recherche Scientifique
Organic Synthesis
Boronic acids and esters are pivotal in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound could serve as a reagent to form C-C bonds with various organic halides, aiding in the synthesis of complex organic molecules .
Chemical Biology Probes
Due to their ability to form reversible covalent bonds with sugars and other diols, compounds like 4-Cyanoindole-2-boronic acid pincol ester can be used as probes or sensors in chemical biology. They can help in studying biological processes involving carbohydrates .
Therapeutic Drugs
Boronic acids have found applications as therapeutic agents. This compound may have potential as a lead compound or intermediate in the development of new drugs due to its boronic acid moiety’s ability to interact with various biological targets .
Glucose Sensing
Boronic acids’ affinity for diols makes them suitable for glucose sensing applications. This compound could be utilized in the design of glucose sensors that are critical for diabetes management .
Insulin Delivery Systems
In diabetes care, boronic acid derivatives can be used to create insulin delivery systems that respond to glucose levels. The compound’s boronic acid group could be instrumental in developing such responsive delivery systems .
Dopamine Sensors
The boronic acid group’s interaction with diols can extend to sensing other biological molecules like dopamine, which is vital for neurological function monitoring .
Cell Growth Supports
Boronic acid polymers can support cell growth by providing a scaffold that mimics the extracellular matrix. This compound could contribute to tissue engineering and regenerative medicine by forming part of such scaffolds .
BNCT Agents
Boron Neutron Capture Therapy (BNCT) is an innovative cancer treatment method that uses boron-containing compounds. This compound’s boron moiety might be explored for its potential in BNCT applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHPYXWEQOLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682229 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
CAS RN |
1256359-19-9 |
Source


|
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)


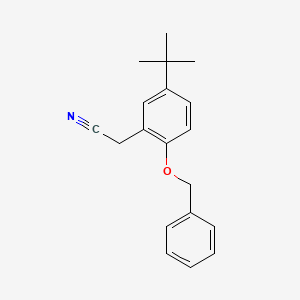
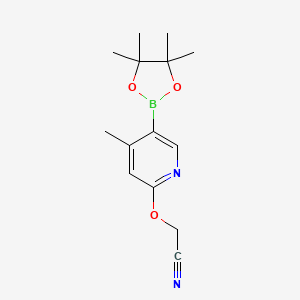
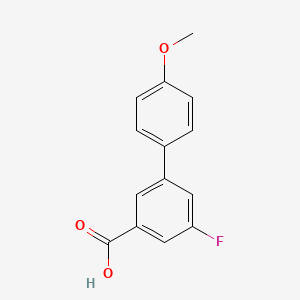

![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
